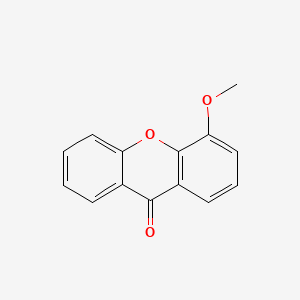
4-Methoxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-9H-xanthen-9-one, also known as this compound, is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
4-Methoxy-9H-xanthen-9-one has the molecular formula C14H10O3 and is characterized by a methoxy group at the fourth position of the xanthone structure. This substitution plays a crucial role in influencing its chemical reactivity and biological activity.
Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that derivatives of this compound demonstrate enhanced activity against breast cancer cell lines such as MDA-MB-231 and T-47D . The compound's mechanism of action may involve the induction of apoptosis and modulation of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Xanthone derivatives, including this compound, have shown promising results in inhibiting the growth of resistant strains of H. pylori .
Antioxidant and Anti-inflammatory Effects
This compound has been investigated for its antioxidant properties, which are essential for combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic effects in inflammatory conditions .
Comparative Studies
To understand the efficacy of this compound, it is beneficial to compare it with other xanthone derivatives:
| Compound Name | Structure | Antiproliferative Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High against MDA-MB-231 | Moderate against H. pylori |
| 3-Hydroxyxanthone | Structure | Moderate | Low |
| 1-Hydroxyxanthone | Structure | Low | High |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antiproliferative Studies : In vitro studies demonstrated that 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (a derivative) exhibited superior antiproliferative activity compared to standard anticancer drugs like etoposide .
- Antimicrobial Testing : A series of synthesized xanthone derivatives were tested against multiple strains of H. pylori, revealing that certain modifications to the xanthone structure significantly enhanced antimicrobial efficacy .
- Oxidative Stress Studies : Research indicated that this compound could effectively reduce oxidative stress markers in cellular models, suggesting its potential use in formulations aimed at reducing inflammation and promoting skin health .
Propiedades
Número CAS |
6702-58-5 |
|---|---|
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
4-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h2-8H,1H3 |
Clave InChI |
SYEHHMRXODULBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2=O |
SMILES canónico |
COC1=CC=CC2=C1OC3=CC=CC=C3C2=O |
Key on ui other cas no. |
6702-58-5 |
Sinónimos |
4-methoxyxanthone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














